molecular formula C8H5ClF3NO2 B1398598 3-Chloro-2-methyl-5-(trifluoromethyl)isonicotinic acid CAS No. 1369138-62-4

3-Chloro-2-methyl-5-(trifluoromethyl)isonicotinic acid

Cat. No.: B1398598
CAS No.: 1369138-62-4
M. Wt: 239.58 g/mol
InChI Key: XDEOMQZABRDQFL-UHFFFAOYSA-N
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Description

3-Chloro-2-methyl-5-(trifluoromethyl)isonicotinic acid is a chemical compound that belongs to the class of trifluoromethylpyridines. This compound is characterized by the presence of a trifluoromethyl group, a chlorine atom, and a carboxylic acid group attached to a pyridine ring. The trifluoromethyl group is known for its electron-withdrawing properties, which can significantly influence the chemical reactivity and biological activity of the compound .

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method is the simultaneous vapor-phase chlorination and fluorination at high temperatures (above 300°C) using transition metal-based catalysts such as iron fluoride . This method allows for the efficient introduction of both the chlorine and trifluoromethyl groups in a single step.

Industrial Production Methods

In industrial settings, the production of 3-Chloro-2-methyl-5-(trifluoromethyl)isonicotinic acid may involve large-scale vapor-phase reactions with stringent control over reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced catalytic systems can further enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

3-Chloro-2-methyl-5-(trifluoromethyl)isonicotinic acid can undergo various types of chemical reactions, including:

    Substitution Reactions: The chlorine atom can be substituted by other nucleophiles under appropriate conditions.

    Oxidation Reactions: The methyl group can be oxidized to form corresponding carboxylic acids or aldehydes.

    Reduction Reactions: The carboxylic acid group can be reduced to form alcohols or other derivatives.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides. Reactions are typically carried out in polar solvents like dimethyl sulfoxide (DMSO) or acetonitrile.

    Oxidation Reactions: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used under acidic or basic conditions.

    Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed under anhydrous conditions.

Major Products Formed

    Substitution Reactions: Substituted pyridines with various functional groups.

    Oxidation Reactions: Carboxylic acids, aldehydes, or ketones.

    Reduction Reactions: Alcohols or other reduced derivatives.

Scientific Research Applications

3-Chloro-2-methyl-5-(trifluoromethyl)isonicotinic acid has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential lead compound for the development of new therapeutic agents.

    Industry: Utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 3-Chloro-2-methyl-5-(trifluoromethyl)isonicotinic acid is largely influenced by the presence of the trifluoromethyl group, which enhances its electron-withdrawing properties. This can affect the compound’s interaction with biological targets, such as enzymes and receptors. The exact molecular targets and pathways involved may vary depending on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

  • 2-Chloro-5-(trifluoromethyl)benzoic acid
  • 3-Chloro-2-fluoro-5-(trifluoromethyl)pyridine
  • 3-Chloro-2-methoxy-5-(trifluoromethyl)pyridine

Uniqueness

3-Chloro-2-methyl-5-(trifluoromethyl)isonicotinic acid is unique due to the specific arrangement of its functional groups, which can confer distinct chemical reactivity and biological activity compared to other similar compounds. The presence of both the chlorine and trifluoromethyl groups on the pyridine ring can enhance its stability and influence its interaction with various biological targets .

Properties

IUPAC Name

3-chloro-2-methyl-5-(trifluoromethyl)pyridine-4-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5ClF3NO2/c1-3-6(9)5(7(14)15)4(2-13-3)8(10,11)12/h2H,1H3,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XDEOMQZABRDQFL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC=C(C(=C1Cl)C(=O)O)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5ClF3NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

239.58 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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